Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction with aromatic aldehydes or aliphatic aldehydes . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include the transformation of one of the intermediate compounds via vanillyl alcohol to vanillin .Scientific Research Applications
Synthesis and Building Blocks
Synthesis of 5-Substituted 2-Ethoxy-1,3,4-Oxadiazoles
A study by Wet-osot, Phakhodee, and Pattarawarapan (2017) explored the convenient preparation of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization process. This approach utilized ethyl carbazate and N-acylbenzotriazoles, indicating the potential of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate as a building block in organic synthesis (Sirawit Wet-osot et al., 2017).
Preparation of Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate Derivatives
Jakopin (2018) presented a straightforward route to prepare derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. This study highlights the versatility of oxadiazole derivatives, such as this compound, in medicinal chemistry, providing a foundation for the synthesis of biologically relevant molecules (Ž. Jakopin, 2018).
Optical Properties and Molecular Modeling
Optical Properties of Novel Oxadiazole Derivatives
Jiang, Liu, Lv, and Zhao (2012) synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives. Their research analyzed the UV-vis absorption and fluorescence spectral characteristics, suggesting potential applications in materials science for derivatives of this compound (Zhen-Ju Jiang et al., 2012).
Molecular Modeling in Anti-tumor Agents
Nassar, Atta-Allah, and Elgazwy (2015) outlined an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives, involving cyclocondensation reactions. This study incorporated molecular modeling to evaluate the anti-tumor potential, suggesting similar applications for this compound derivatives (I. Nassar et al., 2015).
Crystal Structures and Pharmacological Studies
Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Yeong, Chia, Quah, and Tan (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its crystal structure using X-ray diffraction. This study indicates the importance of crystallography in understanding compounds like this compound (K. Y. Yeong et al., 2018).
Benzodiazepine Analogues Containing Oxadiazole Units
Research by Mashayekh, Rahmanipour, Mahmoodi, and colleagues (2014) involved synthesizing novel benzodiazepine analogues, including 2-amino-5-(2-phenoxybenzyl)-1,3,4-oxadiazoles. This suggests potential pharmacological applications for compounds structurally related to this compound (S. Mashayekh et al., 2014).
Future Directions
While specific future directions for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate are not available, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry . This suggests potential future research directions in exploring the pharmacological activities of similar compounds.
Mechanism of Action
Target of Action:
The primary target of this compound is likely a cellular receptor or enzyme. Receptors play a crucial role in mediating drug effects. When drugs bind to receptors, they trigger cellular responses. In this case, the compound likely binds to a specific receptor, initiating downstream signaling pathways .
Mode of Action:
The compound interacts with its target (receptor or enzyme) through binding. It may act as an agonist (activator), antagonist (blocker), or partial agonist (partially activating the receptor). By modulating the target, it induces changes in cellular processes. For example, it could inhibit an enzyme’s activity or alter substrate/product levels .
Pharmacokinetics:
These properties influence bioavailability—the fraction of the administered dose reaching systemic circulation. Factors like solubility, lipophilicity, and molecular weight impact ADME (absorption, distribution, metabolism, excretion) properties .
Result of Action:
At the molecular level, the compound’s action leads to specific cellular responses. These could include altered gene expression, changes in protein activity, or modulation of second messengers. Cellular effects might impact cell growth, inflammation, or neurotransmission .
Action Environment:
Environmental factors play a role. pH, temperature, and other conditions affect stability and efficacy. For instance, exposure to light, humidity, or reactive chemicals could alter the compound’s behavior. Stability studies help assess its shelf life and effectiveness under different conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in reducing oxidative stress within cells. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathways, leading to changes in gene expression and cellular responses to stress . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids . This inhibition results in increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses and potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and impaired physiological function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, influencing its accumulation and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its function. It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular processes .
Properties
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHDOPXEWWEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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